The synthesis of 3-Deazacytidine typically involves several key steps:
The molecular structure of 3-Deazacytidine can be described as follows:
3-Deazacytidine participates in various chemical reactions typical for nucleoside analogues:
The mechanism of action for 3-Deazacytidine primarily revolves around its ability to inhibit DNA methyltransferases. By doing so, it decreases DNA methylation levels within cells, which can reactivate silenced tumor suppressor genes and induce differentiation in malignant cells.
3-Deazacytidine has several significant applications in scientific research:
3-Deazacytidine (4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one) is a synthetic cytidine analogue distinguished by the substitution of the pyrimidine ring’s N3 nitrogen atom with a carbon atom. This structural modification converts the heterocyclic base from a six-membered pyrimidine to a six-membered 1,3,5-triazine ring system while retaining the ribose sugar moiety. The molecular formula is C₈H₁₂N₄O₅, identical to azacitidine but differing in atomic connectivity. The absence of N3 eliminates a key hydrogen-bonding site critical for canonical Watson-Crick base pairing, altering nucleic acid interactions [5] [7].
Tautomerism is constrained compared to cytidine: the 4-amino group exists predominantly in the amino (NH₂) form rather than the imino (NH) tautomer due to reduced ring aromaticity. Stereochemistry at the glycosidic bond (C1' of ribose) is β-D-configuration, mirroring natural nucleosides. The ribose ring adopts both C2'-endo and C3'-endo puckering states, influencing macromolecular recognition [5].
Table 1: Atomic Comparison of Cytidine Analogues
Compound | Base Ring System | Position 3 Modification | Ring Atoms |
---|---|---|---|
Cytidine | Pyrimidine | N3 (hydrogen-bond acceptor) | N1-C2-N3-C4-C5-C6 |
3-Deazacytidine | 1,3,5-Triazine | CH (non-polar) | N1-C2-C3-N4-C5-N6 |
Azacitidine | Triazine | N (nitrogen substitution at C5) | N1-C2-N3-C4-N5-C6 |
NMR Spectroscopy:
FTIR Spectroscopy:Characteristic peaks include:
Mass Spectrometry:
X-ray crystallography of 3-deazacytidine bound to cytidine deaminase (CDA) reveals critical structural insights [5]:
Molecular dynamics simulations show increased ribose flexibility (ΔG = 2.8 kcal/mol for C2'-endo ↔ C3'-endo transitions) compared to rigid cytidine, facilitating enzyme adaptation. The "valence buffer" mechanism—where Zn-S bond elongation accommodates transition-state charge—is compromised due to C3 substitution, explaining potent inhibition without catalysis [5].
3-Deazacytidine’s bioactivity stems from mimicry of cytidine’s transition state during deamination, while resisting enzymatic processing:
Electronic Effects:
Enzymatic Interactions:
Table 2: Functional Impact of Structural Modifications
Property | Cytidine | 3-Deazacytidine | Azacitidine | Decitabine |
---|---|---|---|---|
Ring Nitrogen Atoms | 3 (N1,N3,C4) | 2 (N1,N4) | 3 (N1,N3,N5) | 3 (N1,N3,N5) |
Covalent DNMT Inhibition | No | No | Yes (via N5) | Yes (via N5) |
Deamination Rate (kcat/Kₘ) | 1.0 | 0.01 | 1.2 | 0.8 |
DNA Hypomethylation | None | Weak | Strong | Strong |
Note: Kinetic data normalized to cytidine = 1.0 for deamination [5] [6] [9].
The C3→CH modification thus uniquely positions 3-deazacytidine as a transition-state inhibitor rather than a substrate for deaminases or DNMTs, distinguishing its mechanism from C5-modified analogs like azacitidine [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0